N,N,N',N'-Tetrapentylmalonamide
Description
N,N,N',N'-Tetrapentylmalonamide: is a chemical compound with the molecular formula C23H46N2O2 and a molecular weight of 382.63 g/mol . It is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N,N,N',N'-tetrapentylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N2O2/c1-5-9-13-17-24(18-14-10-6-2)22(26)21-23(27)25(19-15-11-7-3)20-16-12-8-4/h5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCSFXNOZDNIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)CC(=O)N(CCCCC)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1560797-76-3 | |
| Record name | N,N,N',N'-Tetrapentylmalonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of pentylamine with malonic acid under controlled conditions. The reaction typically involves heating the mixture in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of N,N,N',N'-Tetrapentylmalonamide involves large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: N,N,N',N'-Tetrapentylmalonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry: N,N,N',N'-Tetrapentylmalonamide is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a tool in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N,N',N'-Tetrapentylmalonamide exerts its effects depends on its specific application. For example, in proteomics research, it may interact with proteins to stabilize or modify their structure, facilitating the study of their functions.
Molecular Targets and Pathways Involved:
Proteins: Interaction with specific amino acid residues.
Enzymes: Inhibition or activation of certain enzymatic pathways.
Comparison with Similar Compounds
N,N,N',N'-Tetramethylmalonamide: A structurally similar compound with a smaller alkyl group.
N,N-Diisopropylmalonamide: Another related compound with different alkyl substituents.
Uniqueness: N,N,N',N'-Tetrapentylmalonamide is unique due to its larger alkyl groups, which can influence its reactivity and physical properties compared to its smaller counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
N,N,N',N'-Tetrapentylmalonamide (TPMA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TPMA, including its structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H46N2O2
- Molecular Weight : 382.63 g/mol
- Structural Characteristics : TPMA features a malonamide backbone with four pentyl substituents, which significantly influences its solubility and biological interactions.
The biological activity of TPMA is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that TPMA may exhibit antimalarial properties by inhibiting the heme detoxification pathway in Plasmodium falciparum parasites, similar to other known antimalarials like chloroquine . The compound's mechanism involves:
- Inhibition of Hemozoin Formation : TPMA appears to disrupt the formation of hemozoin, leading to the accumulation of toxic free heme within the parasite .
- Selectivity for Parasites : Initial evaluations indicate that TPMA has a favorable selectivity profile, with minimal cytotoxic effects on human cell lines at therapeutic concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR of TPMA is crucial for optimizing its pharmacological properties. The presence of long alkyl chains (pentyl groups) enhances lipophilicity, which may improve membrane permeability and bioavailability. A comparative analysis with related compounds reveals:
| Compound | Activity (IC50) | Notes |
|---|---|---|
| This compound | TBD | Potential antimalarial activity |
| N,N,N',N'-Tetramethylmalonamide | 44 µM | Lower activity compared to TPMA |
This table illustrates how variations in substituents can affect biological activity, emphasizing the importance of alkyl chain length and branching in enhancing efficacy.
Case Studies and Research Findings
Several studies have investigated the biological effects of TPMA and its analogs:
- Antimalarial Screening : In a phenotypic screening of novel compounds, TPMA was identified as an active agent against P. falciparum. The compound demonstrated rapid killing kinetics and low resistance development when tested against resistant parasite strains .
- Cytotoxicity Evaluation : Cytotoxicity assays using HepG2 human liver cells showed that while some analogs exhibited cytotoxic effects at higher concentrations, TPMA maintained a selectivity index suggesting it could be developed as a safer alternative for malaria treatment .
- Molecular Modeling Studies : Computational studies have indicated that the structural conformation of TPMA allows for effective binding to target sites involved in heme detoxification, supporting its proposed mechanism of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
